3-Ethyl-4,6-difluoro-1H-indole
Overview
Description
Scientific Research Applications
Electrosynthesis and Functionalization
The electrosynthesis of fluorinated indole derivatives, specifically through anodic fluorination, has been successfully executed on various N-acetyl-3-substituted indole derivatives, leading to trans-2,3-difluoro-2,3-dihydroindoles selectively. This process highlights the utility of difluorinated products in synthesizing monofluoroindole derivatives, depending on the substituents at the 3-position, showcasing the versatile synthetic applications of fluorinated indoles (Yin, Wang, Inagi, & Fuchigami, 2010).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions offer a broad spectrum of functionalities, applicable to complex molecule synthesis, including indoles. This approach has significantly influenced organic synthesis, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste. The methodology underscores the catalytic nature of palladium in synthesizing biologically active compounds, including those based on indole structures (Cacchi & Fabrizi, 2005).
Synthesis of Free-NH Indole 2-Acetamides
The synthesis of free-NH indole 2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates, facilitated by primary or secondary amines in the presence of palladium catalysts, illustrates the adaptability of indole chemistry for generating structurally diverse compounds. This methodology can be applied to synthesize free-NH indole 2-acetic acid methyl esters, demonstrating the indole nucleus's vast potential in medicinal and synthetic chemistry (Cacchi, Fabrizi, & Filisti, 2009).
Antimicrobial Activities
Fluorinated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the potential of fluorinated indoles in developing new antimicrobial agents. This strategic synthesis employs direct fluorination, providing a facile pathway to construct novel indole derivatives with significant bioactivities (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent inhibitory activity against urease enzyme, indicating the indole scaffold's utility in designing therapeutic agents for conditions associated with urease activity. These findings suggest the relevance of indole derivatives in drug discovery and development programs, particularly for treating diseases where urease activity is a factor (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
properties
IUPAC Name |
3-ethyl-4,6-difluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-2-6-5-13-9-4-7(11)3-8(12)10(6)9/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFPXAFABSHBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4,6-difluoro-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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